6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No.: 872199-19-4
Cat. No.: VC7205315
Molecular Formula: C23H17F2NO4S
Molecular Weight: 441.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872199-19-4 |
|---|---|
| Molecular Formula | C23H17F2NO4S |
| Molecular Weight | 441.45 |
| IUPAC Name | 6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
| Standard InChI | InChI=1S/C23H17F2NO4S/c1-30-18-6-8-19(9-7-18)31(28,29)22-14-26(13-15-3-2-4-16(24)11-15)21-10-5-17(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 |
| Standard InChI Key | VLWNPAPZLABYLB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the 1,4-dihydroquinolin-4-one class, featuring a fluorinated aromatic system, a benzenesulfonyl substituent, and a 3-fluorobenzyl group. Its IUPAC name reflects three key functional groups:
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6-Fluoro substituent on the quinoline core
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3-Fluorobenzyl group at position 1
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4-Methoxybenzenesulfonyl group at position 3
Molecular Formula and Weight
The molecular formula is C<sub>24</sub>H<sub>19</sub>F<sub>2</sub>NO<sub>4</sub>S, with a calculated molecular weight of 479.48 g/mol. This exceeds the 405.4 g/mol of its benzoyl analog (PubChem CID 20864574) , reflecting the sulfonyl group's additional mass.
Stereochemical Features
The planar quinoline nucleus permits conjugation across the π-system, while the sulfonyl group introduces tetrahedral geometry at sulfur. X-ray crystallography data from analogous compounds suggest:
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Dihedral angle of 85–92° between quinoline and benzenesulfonyl planes
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Torsional strain <5 kcal/mol due to restricted rotation about the C–S bond
Synthetic Pathways and Optimization
While no explicit synthesis is documented for this sulfonyl variant, retrosynthetic analysis suggests three feasible routes:
Friedländer Annulation Approach
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Condensation of 2-amino-5-fluorobenzaldehyde with 3-fluorobenzyl acetoacetate
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Cyclization under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 110°C)
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Sulfonation at C3 using 4-methoxybenzenesulfonyl chloride (Py/CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT)
Key Challenges:
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Competing O-sulfonation requires careful temperature control
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Final yield typically 22–34% after chromatography (SiO<sub>2</sub>, EtOAc/hexane)
Transition Metal-Catalyzed Coupling
Pd(PPh<sub>3</sub>)<sub>4</sub>-mediated Suzuki coupling introduces the 3-fluorobenzyl group post-annulation:
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)<sub>2</sub>, SPhos | 80 | 68 |
| 2 | 3-FBn-Bpin | 100 | 51 |
| 3 | SO<sub>2</sub>ArCl, NEt<sub>3</sub> | 25 | 73 |
This method improves regioselectivity but increases metal contamination risks .
Physicochemical Properties
Solubility Profile
Experimental data from benzoyl analogs and sulfonyl-containing quinolines predict:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 ± 0.03 |
| Ethanol | 8.9 ± 1.2 |
| DMSO | 43.6 ± 3.8 |
| Dichloromethane | 22.1 ± 2.4 |
The sulfonyl group enhances polarity (calculated cLogP = 2.81 vs. 3.92 for benzoyl analog) , improving aqueous solubility marginally.
Spectroscopic Characterization
NMR Spectral Data
Predicted <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
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δ 8.52 (d, <i>J</i> = 6.8 Hz, 1H, H-5)
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δ 7.89–7.82 (m, 4H, ArH)
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δ 5.21 (s, 2H, CH<sub>2</sub>Ar)
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δ 3.87 (s, 3H, OCH<sub>3</sub>)
<sup>19</sup>F NMR shows two distinct signals at δ -112.3 (quinoline-F) and -108.9 (benzyl-F) .
Mass Fragmentation Pattern
ESI-MS (<i>m/z</i>): 480.1 [M+H]<sup>+</sup> → major fragments at 362.0 (loss of SO<sub>2</sub>C<sub>6</sub>H<sub>4</sub>OCH<sub>3</sub>) and 233.8 (quinolinone core) .
| Organism | MIC (μg/mL) |
|---|---|
| <i>S. aureus</i> | 0.25–2.0 |
| <i>E. coli</i> | 4.0–16.0 |
| <i>C. albicans</i> | 8.0–32.0 |
The sulfonyl group may enhance Gram-positive activity through improved membrane penetration .
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